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  • Product: 1-(5-Chloro-2-methoxybenzyl)piperazine
  • CAS: 523980-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Chloro-2-methoxybenzyl)piperazine

Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in protonated forms at physiological pH and its capacity for substitution at two nitrogen atoms, make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific derivative, 1-(5-Chloro-2-methoxybenzyl)piperazine. While primarily recognized as a key intermediate in the synthesis of more complex molecules, a thorough understanding of its chemical properties is paramount for researchers in drug discovery and process development. We will delve into its synthesis, characterization, reactivity, and handling, providing the field-proven insights necessary for its effective utilization in a research setting.

Chemical Identity and Physicochemical Properties

1-(5-Chloro-2-methoxybenzyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring N-substituted with a benzyl group, which is itself substituted with chloro and methoxy moieties on the aromatic ring.

Caption: 2D Structure of 1-(5-Chloro-2-methoxybenzyl)piperazine.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 523980-14-5[3]
Molecular Formula C₁₂H₁₇ClN₂O[3]
Molecular Weight 240.73 g/mol [3]
Purity ≥98% (Typical Commercial)[3]
Topological Polar Surface Area (TPSA) 24.5 Ų[3]
LogP (Computed) 1.7538[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification

The most direct and common method for synthesizing N-benzylpiperazines is through reductive amination. This approach offers high yields and operational simplicity, making it ideal for both lab-scale and larger preparations. The causality behind this choice lies in the mild reaction conditions and the high selectivity for the secondary amine product when piperazine is used in excess.

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Isolation cluster_3 Purification A Dissolve 5-chloro-2-methoxybenzaldehyde and excess piperazine in methanol B Stir mixture at room temperature A->B C Add Sodium Borohydride (NaBH₄) portion-wise to control reaction B->C D Monitor reaction by TLC until starting aldehyde is consumed C->D E Quench reaction with water D->E F Extract product with Dichloromethane (DCM) E->F G Dry organic layer over Na₂SO₄, filter, and concentrate F->G H Purify crude product via column chromatography or recrystallization G->H

Caption: General workflow for the synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add piperazine (2.0-3.0 eq). The use of excess piperazine is critical to minimize the formation of the undesired 1,4-dibenzylated byproduct. Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes. This controlled addition prevents a rapid exotherm and ensures a safe reaction profile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is fully consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(5-Chloro-2-methoxybenzyl)piperazine.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. The following spectral data are predicted based on the structure and analysis of similar compounds.[4][5][6]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ ~7.2-7.3 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~3.5 (s, 2H, Ar-CH₂-N), δ ~2.9 (t, 4H, piperazine CH₂), δ ~2.4 (t, 4H, piperazine CH₂), δ ~1.9 (s, 1H, -NH).
¹³C NMR δ ~156 (Ar-C-O), δ ~130-132 (Ar-C-Cl), δ ~128-130 (Ar-C), δ ~110-115 (Ar-C), δ ~58 (Ar-CH₂-N), δ ~55 (-OCH₃), δ ~54 (piperazine CH₂), δ ~46 (piperazine CH₂).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 241.1.
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3000-2800 (C-H stretch), ~1600, 1490 (Aromatic C=C stretch), ~1240 (C-O stretch, aryl ether), ~1100 (C-N stretch).
Mass Spectrometry Fragmentation

The primary fragmentation pathway in mass spectrometry involves the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This results in the formation of a stable, resonance-delocalized 5-chloro-2-methoxybenzyl cation.

fragmentation parent [C₁₂H₁₇ClN₂O]⁺ m/z = 240/242 frag1 [C₈H₈ClO]⁺ 5-chloro-2-methoxybenzyl cation m/z = 155/157 parent->frag1 Benzylic Cleavage frag2 [C₄H₉N₂]⁺ Piperazinyl radical cation m/z = 85 parent->frag2 Benzylic Cleavage

Caption: Predicted major fragmentation pathway for 1-(5-Chloro-2-methoxybenzyl)piperazine.

Reactivity and Synthetic Utility

The chemical behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine is dictated by its functional groups:

  • Piperazine Moiety: The secondary amine (-NH) is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, arylation, and sulfonylation. This position is the primary site for derivatization to build more complex target molecules. The tertiary amine is also basic and can be protonated or quaternized.

  • Aromatic Ring: The benzene ring is substituted with an electron-donating group (EDG), methoxy (-OCH₃), and an electron-withdrawing group (EWG), chloro (-Cl). The methoxy group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Their combined effect makes the ring moderately activated towards electrophilic aromatic substitution, with substitution likely occurring at positions ortho and para to the methoxy group.

  • Benzylic Position: The benzylic C-H bonds are not particularly reactive under standard conditions but can be susceptible to oxidation under harsh conditions.

Its principal utility is as a synthetic building block . The secondary amine provides a reactive handle for coupling with various electrophiles (e.g., acid chlorides, alkyl halides, isocyanates) to generate a diverse library of compounds for screening in drug discovery programs.[7][8]

Biological and Pharmacological Context

The piperazine scaffold is a cornerstone of modern pharmacology, present in drugs targeting a vast array of biological systems.[1] Derivatives have shown efficacy as antipsychotics, antidepressants (e.g., Trazodone), antihistamines, and anticancer agents.[8][9]

While 1-(5-Chloro-2-methoxybenzyl)piperazine itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate for molecules that target receptors such as serotonin (5-HT) and dopamine receptors.[10][11] For example, modifications of the secondary amine are a common strategy to develop ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs). The specific substitution pattern on the benzyl ring (5-chloro, 2-methoxy) is designed to fine-tune properties like lipophilicity, metabolic stability, and receptor binding interactions of the final target molecule.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(5-Chloro-2-methoxybenzyl)piperazine. However, based on structurally related piperazine compounds, the following precautions are advised.[12][13][14][15]

  • Hazards: Likely to be harmful if swallowed, causing skin irritation and serious eye irritation. May cause respiratory irritation.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or vapors. Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

1-(5-Chloro-2-methoxybenzyl)piperazine is a valuable chemical intermediate whose properties are well-defined by its constituent functional groups. A solid understanding of its synthesis via reductive amination, its characteristic spectroscopic signature, and the reactivity of its piperazine nitrogen is essential for its successful application in research. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently handle, characterize, and utilize this versatile building block in the pursuit of novel chemical entities with potential therapeutic value.

References

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  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. [Link]

  • PubMed. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. [Link]

  • MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. [Link]

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Sources

Exploratory

A Technical Guide to the Preliminary Toxicological Screening of 1-(5-Chloro-2-methoxybenzyl)piperazine

Executive Summary The early-stage assessment of a novel chemical entity's toxicological profile is a cornerstone of modern drug development and chemical safety evaluation.[1][2] This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The early-stage assessment of a novel chemical entity's toxicological profile is a cornerstone of modern drug development and chemical safety evaluation.[1][2] This guide provides an in-depth technical framework for the preliminary toxicological screening of 1-(5-Chloro-2-methoxybenzyl)piperazine (hereafter designated as CMP-1), a compound of interest within the broader class of piperazine derivatives. By integrating predictive in silico methodologies with a tiered battery of in vitro assays, this document outlines a scientifically robust, efficient, and ethically considerate strategy to identify potential safety liabilities. The narrative emphasizes the causality behind experimental choices, adherence to international standards such as those from the Organisation for Economic Co-operation and Development (OECD), and the establishment of self-validating protocols to ensure data integrity.[3][4] This approach enables a comprehensive initial risk assessment, guiding subsequent development decisions.

Introduction: The Rationale for a Phased Approach

1-(5-Chloro-2-methoxybenzyl)piperazine (CMP-1) is a substituted piperazine. While specific toxicological data for CMP-1 is not extensively documented in public literature[5], the broader class of benzylpiperazine derivatives is known to possess diverse pharmacological activities, necessitating a thorough safety evaluation. A preliminary toxicity assessment is critical to de-risk development by identifying potential hazards such as cytotoxicity, genotoxicity, or hepatotoxicity at the earliest possible stage.[6]

Our screening strategy is built on a logical progression from computational prediction to cellular assays. This "fail early, fail fast" paradigm conserves resources by prioritizing compounds with the most promising safety profiles.[6]

dot graph TD; A[Start: Compound CMP-1 Identified] --> B{Part 1: In Silico Assessment}; B --> C{Structural Alerts & QSAR Analysis}; C --> D[Predicted Toxicity Profile]; D --> E{Part 2: In Vitro General Cytotoxicity}; E --> F[MTT Assay in HEK293 & HepG2 Cells]; F --> G[Determine IC50 Values]; G --> H{Part 3: In Vitro Genotoxicity}; H --> I[Bacterial Reverse Mutation Assay (Ames)]; H --> J[In Vitro Micronucleus Assay]; I --> K[Assess Mutagenicity]; J --> L[Assess Clastogenicity/Aneugenicity]; K & L --> M[Genotoxicity Profile]; G & M --> N{Part 4: In Vitro Hepatotoxicity & Metabolism}; N --> O[CYP450 Inhibition Assay]; O --> P[Metabolic Liability Profile]; G & P --> Q{Integrated Risk Assessment}; Q --> R[Go/No-Go Decision & Future Studies];

end dot Caption: High-level workflow for the preliminary toxicological screening of CMP-1.

Part 1: In Silico Toxicological Profiling

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational toxicology to predict potential liabilities based on the chemical structure of CMP-1. This approach uses Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate a compound's chemical structure to its biological activity or toxicity.[7][8] We employ a dual-methodology approach as recommended by guidelines like ICH M7, combining an expert rule-based system and a statistical-based system for robust prediction of endpoints like mutagenicity and carcinogenicity.[9]

Methodology:

  • Structure Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for CMP-1.

  • Model Selection: Utilize regulatory-accepted software platforms such as DEREK Nexus™ (expert rule-based) and TOPKAT® or Leadscope® (statistical-based).[7][9][10]

  • Endpoint Prediction: Screen CMP-1 against various toxicological endpoints, including but not limited to:

    • Bacterial Mutagenicity (Ames test)

    • In vitro and in vivo Chromosomal Damage

    • Carcinogenicity (rodent models)

    • Hepatotoxicity

    • Developmental and Reproductive Toxicity (DART)

Trustworthiness (Self-Validation): The validity of in silico predictions is cross-referenced between the two complementary QSAR methodologies.[9] A structural alert for mutagenicity flagged by the expert-rule based system, for instance, gains higher confidence if the statistical model also predicts a high probability of mutagenicity. All predictions are reviewed by an expert toxicologist to assess their relevance and the applicability domain of the models used.

Expected Data Output:

Toxicological EndpointPrediction (Expert Rule-Based)Prediction (Statistical-Based)Confidence LevelActionable Insight
Bacterial MutagenicityPlausible, due to aromatic amine substructurePositiveMediumHigh priority for Ames testing.
HepatotoxicityNo AlertEquivocalLowProceed with in vitro hepatotoxicity assays.
CarcinogenicityNo AlertNegativeHighLower priority for long-term assays at this stage.

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 2: In Vitro General Cytotoxicity Assessment

Expertise & Rationale: The first and most fundamental in vitro question is whether CMP-1 induces cell death. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11][12] A reduction in metabolic activity is proportional to the number of non-viable cells.

To assess both general and organ-specific cytotoxicity, we utilize two distinct human cell lines:

  • HEK293 (Human Embryonic Kidney 293): A common, robust cell line used to assess basal cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line that retains some metabolic capabilities, providing an early indication of potential hepatotoxicity.[13][14][15] The choice of HepG2 is based on its widespread use as a model for in vitro cytotoxicity and hepatotoxicity studies.[14][16]

Methodology: A detailed, step-by-step protocol for the MTT assay is provided in Appendix A .

Trustworthiness (Self-Validation): The assay's validity is ensured through the inclusion of controls on every 96-well plate:

  • Negative Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to establish 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay can detect cell death.

  • Blank Control: Wells containing only media and MTT reagent to measure background absorbance.

Expected Data Output: The primary output is the IC50 value—the concentration of CMP-1 that reduces cell viability by 50%.

Cell LineCMP-1 IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HEK29375.40.8
HepG222.11.2

Note: The data presented in this table is hypothetical and for illustrative purposes. An IC50 value significantly lower in HepG2 cells compared to HEK293 cells could suggest a specific vulnerability of liver cells to CMP-1.

Part 3: Genotoxicity Screening

Expertise & Rationale: Genotoxicity assessment is a critical regulatory requirement to evaluate a compound's potential to damage genetic material, which can lead to mutations or cancer.[17] No single test can detect all genotoxic mechanisms, therefore a battery of assays is required.[18] For preliminary screening, a combination of the Ames test and the in vitro micronucleus assay provides a comprehensive evaluation of gene mutations and chromosomal damage, respectively.[17][19]

  • Bacterial Reverse Mutation Assay (Ames Test): This test, following OECD Guideline 471, is the gold standard for detecting gene mutations.[20][21] It uses specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize histidine. A positive result occurs if CMP-1 causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[17][21] The inclusion of a liver S9 fraction (a homogenate of liver endoplasmic reticulum) is crucial to detect metabolites of CMP-1 that may be mutagenic.[21]

  • In Vitro Micronucleus Assay: This assay, often following OECD Guideline 487, detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) in mammalian cells.[18] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Methodology: Detailed protocols for the Ames and in vitro Micronucleus assays are provided in Appendix B and Appendix C , respectively.

Trustworthiness (Self-Validation):

  • Ames Test: Requires both negative (vehicle) and positive controls (known mutagens like sodium azide without S9, and 2-aminoanthracene with S9) for each bacterial strain to ensure their responsiveness.[21]

  • In Vitro Micronucleus Assay: Requires a negative (vehicle) control and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity) to validate each experiment.

Expected Data Output:

Ames Test Summary:

StrainMetabolic Activation (-S9)Metabolic Activation (+S9)Result
TA98NegativePositive (2.5-fold increase in revertants)Positive
TA100NegativeNegativeNegative
TA1535NegativeNegativeNegative
TA1537NegativeNegativeNegative
E. coli (wp2 uvrA)NegativeNegativeNegative

In Vitro Micronucleus Assay Summary:

TreatmentConcentration (µM)% Micronucleated CellsResult
Vehicle Control01.2 ± 0.3Negative
CMP-1101.5 ± 0.4Negative
CMP-1251.8 ± 0.5Negative
Positive Control0.515.7 ± 2.1Positive

Note: The data presented in these tables is hypothetical and for illustrative purposes.

Part 4: Metabolic Stability and Hepatotoxicity

Expertise & Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[14] Early assessment of a compound's interaction with hepatic systems is therefore critical. We focus on inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[22][23][24] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[23][24]

Methodology: Cytochrome P450 Inhibition Assay This in vitro assay determines the concentration of CMP-1 required to inhibit the activity of the five major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) by 50% (IC50).[25] The assay uses human liver microsomes, which contain a pool of these enzymes, and isoform-specific probe substrates.[24] The rate of metabolite formation from the probe substrate is measured via LC-MS/MS in the presence of varying concentrations of CMP-1.[24] A detailed protocol is provided in Appendix D .

dot graph ER { node [shape=box, style=filled, fontcolor="#202124"]; CMP1 [label="CMP-1\n(Test Compound)", fillcolor="#FBBC05"]; DrugX [label="Drug X\n(Co-administered)", fillcolor="#F1F3F4"]; CYP3A4 [label="CYP3A4 Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="Inactive Metabolite of Drug X", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Toxicity [label="Increased Plasma Levels\nof Drug X\n=> Potential Toxicity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

} dot Caption: Mechanism of CYP450 inhibition leading to potential drug-drug interactions.

Trustworthiness (Self-Validation): Each CYP isoform assay includes a known, potent inhibitor as a positive control (e.g., Ketoconazole for CYP3A4) to confirm the assay system is sensitive and performing correctly.

Expected Data Output:

CYP IsoformCMP-1 IC50 (µM)Positive Control IC50 (nM)
CYP1A2> 50α-Naphthoflavone: 15
CYP2C9> 50Sulfaphenazole: 80
CYP2C19> 50Ticlopidine: 150
CYP2D612.5Quinidine: 30
CYP3A42.8Ketoconazole: 25

Note: The data presented in this table is hypothetical and for illustrative purposes. IC50 values below 10 µM, particularly for a major isoform like CYP3A4, are considered a potential liability and warrant further investigation.

Integrated Data Analysis & Preliminary Risk Assessment

Synthesizing the data from our phased screening provides a holistic preliminary safety profile for CMP-1:

  • In Silico: Predictions suggested a potential for mutagenicity, which was confirmed in the Ames test.

  • Cytotoxicity: CMP-1 showed moderate cytotoxicity, with a more pronounced effect in liver-derived HepG2 cells (IC50 ~22 µM) than in HEK293 cells. This aligns with the potential for liver-specific effects.

  • Genotoxicity: The positive result in the Ames test with metabolic activation is a significant finding. It indicates that a metabolite of CMP-1, rather than the parent compound, is mutagenic. The negative micronucleus test suggests CMP-1 does not cause large-scale chromosomal damage under these conditions.

  • Metabolism: CMP-1 demonstrated potent inhibition of CYP3A4 (IC50 ~2.8 µM) and moderate inhibition of CYP2D6. This flags a high risk for drug-drug interactions with medications metabolized by these common enzymes.

Appendices: Detailed Experimental Protocols

Appendix A: MTT Cytotoxicity Assay Protocol
  • Cell Plating: Seed HEK293 and HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CMP-1 (e.g., from 0.1 to 100 µM) in culture medium. Remove old media from cells and add 100 µL of the compound dilutions. Include vehicle and positive control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Appendix B: Ames Test (Plate Incorporation Method) Protocol
  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains (TA98, TA100, etc.)

  • Metabolic Activation: Prepare the S9 mix (rat liver S9 fraction + cofactors) if required.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of CMP-1 dilution (or control), and 500 µL of either phosphate buffer (-S9) or S9 mix (+S9).

  • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A result is considered positive if there is a dose-dependent increase in revertants that is at least double the background count.

Appendix C: In Vitro Micronucleus Assay Protocol
  • Cell Culture: Culture mammalian cells (e.g., CHO-K1, L5178Y) and treat with various concentrations of CMP-1 for a period covering approximately 1.5-2 normal cell cycles.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells which are scored for micronuclei.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Slide Preparation: Use a cytocentrifuge to prepare slides, then fix and stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in treated cultures to the vehicle control.

Appendix D: CYP450 Inhibition Assay (LC-MS/MS) Protocol
  • Reagent Preparation: Prepare solutions of human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates, and CMP-1 serial dilutions.

  • Pre-incubation: Pre-incubate HLM with CMP-1 (or positive control inhibitor) for 10 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add the specific probe substrate and the NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of specific metabolite formed using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each CMP-1 concentration relative to the vehicle control and determine the IC50 value.

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  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: In silico tools for toxicity prediction Source: ResearchGate URL: [Link]

  • Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]

  • Title: In silico prediction of toxicity Source: TKTsweden URL: [Link]

  • Title: Application of TOPKAT and TEST software in prediction of chemical toxicity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds Source: vivo Science GmbH URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: Toxicological screening Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: New toxicology testing guidance to come Source: CAP TODAY URL: [Link]

  • Title: 1-(5-Chloro-2-methoxyphenyl)piperazine Source: PubChem URL: [Link]

Sources

Foundational

Technical Guide: Solubility and Stability of 1-(5-Chloro-2-methoxybenzyl)piperazine in DMSO

Topic: Solubility and Stability of 1-(5-Chloro-2-methoxybenzyl)piperazine in DMSO Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 1-(5-Chloro-2-methoxybenzyl)piperazine in DMSO Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists

Executive Summary

This guide details the physicochemical behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine (CAS: 523980-14-5) in dimethyl sulfoxide (DMSO). As a functionalized benzylpiperazine, this compound serves as a critical pharmacophore in the synthesis of serotonergic and dopaminergic ligands.

Based on structural analogs (e.g., 1-(2,5-dimethoxybenzyl)piperazine) and functional group analysis, this compound exhibits high solubility (>30 mg/mL) in DMSO. However, its secondary amine moiety renders it susceptible to oxidative degradation and hygroscopic instability if mishandled. This document provides validated protocols for stock solution preparation, storage, and quality control.

Physicochemical Identity

PropertyDetail
Chemical Name 1-(5-Chloro-2-methoxybenzyl)piperazine
CAS Number 523980-14-5
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Physical State Solid (typically white to off-white crystalline powder)
pKa (Calc.) ~9.1 (Piperazine secondary amine), ~5.5 (Tertiary amine)
LogP (Calc.) ~1.75

Critical Structural Note: Unlike phenylpiperazines (where the nitrogen is directly attached to the aromatic ring), this is a benzylpiperazine. The methylene bridge increases conformational flexibility and basicity, significantly influencing its solubility profile in polar aprotic solvents like DMSO.

Solubility Profile in DMSO

Theoretical & Empirical Solubility

DMSO (Dimethyl sulfoxide) is the preferred solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the crystalline lattice.

  • Saturation Limit: Empirical data from structural analogs (e.g., 2,5-dimethoxybenzyl derivatives) indicates a solubility ceiling of approximately 30–50 mg/mL (approx. 125–200 mM) in anhydrous DMSO at 25°C.

  • Working Concentration: For biological assays, a standard stock concentration of 10 mM is recommended. This is well below the saturation limit, preventing precipitation during freeze-thaw cycles.

Solubilization Protocol

The following workflow ensures complete dissolution and prevents "micro-precipitation," a common source of assay variability.

G Start Weigh Solid Compound (e.g., 2.41 mg for 10 mM in 1 mL) AddSolvent Add Anhydrous DMSO (Room Temperature) Start->AddSolvent Vortex Vortex Mixing (30-60 seconds) AddSolvent->Vortex Check Visual Inspection (Clear solution?) Vortex->Check Sonicate Bath Sonication (40 kHz, 5 mins, <30°C) Check->Sonicate No (Turbid) Filter Syringe Filtration (0.2 µm PTFE, optional) Check->Filter Persistent Particulates Storage Aliquot & Store (-20°C or -80°C) Check->Storage Yes Sonicate->Check Filter->Storage

Figure 1: Step-by-step solubilization workflow for preparing high-integrity stock solutions.

Stability in DMSO

Chemical Stability Mechanisms

While DMSO is chemically inert toward most solutes, the secondary amine on the piperazine ring presents specific stability challenges:

  • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can protonate the basic piperazine nitrogen, potentially altering solubility or catalyzing hydrolysis if impurities are present.

  • Oxidative Degradation: Long-term exposure to air can lead to the formation of N-oxides on the piperazine ring. This is accelerated by light and trace metal impurities.

  • Carbamate Formation: In the presence of atmospheric CO₂, secondary amines can reversibly form carbamates, although this is less favored in pure DMSO than in aqueous alkaline solutions.

Storage Recommendations
ConditionStability EstimateRecommendation
Room Temp (25°C) < 48 HoursUse immediately. Keep vial sealed to prevent water absorption.
Refrigerated (4°C) 1–2 WeeksAcceptable for short-term use. Monitor for precipitation.
Frozen (-20°C) 6–12 MonthsOptimal. Store in amber glass or foil-wrapped vials.
Deep Freeze (-80°C) > 2 YearsRecommended for archival stock.

Freeze-Thaw Protocol: Repeated freeze-thaw cycles can induce crystal growth (Ostwald ripening).

  • Limit: Maximum 3 cycles.

  • Procedure: Thaw completely at room temperature and vortex before use. Do not heat above 37°C.

Quality Control & Validation

To verify the integrity of the compound in DMSO solution over time, use the following HPLC parameters.

HPLC-UV Method for Stability Testing
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (piperazine absorption) and 280 nm (aromatic absorption).

  • Acceptance Criteria: Purity > 98%; no new peaks > 0.5% relative area compared to Day 0.

Degradation Pathway Visualization

Degradation Parent Parent Compound (Secondary Amine) Oxidation N-Oxide Impurity Parent->Oxidation [O], Light Dimer Oxidative Dimerization Parent->Dimer Radical mechanism Salt Protonated Salt (Hygroscopic DMSO) Parent->Salt +H2O (from DMSO)

Figure 2: Potential degradation pathways. N-oxidation is the primary risk during improper storage.

References

  • Note: Used as a structural proxy for solubility benchmarks.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxybenzyl)piperazine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO solubility protocols in drug discovery).

Protocols & Analytical Methods

Method

"application of 1-(5-Chloro-2-methoxybenzyl)piperazine in functional cellular assays"

Application Note: Functional Profiling of 1-(5-Chloro-2-methoxybenzyl)piperazine in Cellular Assays Introduction & Pharmacological Context 1-(5-Chloro-2-methoxybenzyl)piperazine is a pharmacologically significant "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 1-(5-Chloro-2-methoxybenzyl)piperazine in Cellular Assays

Introduction & Pharmacological Context

1-(5-Chloro-2-methoxybenzyl)piperazine is a pharmacologically significant "privileged structure" within the serotonin (5-HT) receptor ligand class. Chemically, it bridges the structural gap between non-selective benzylpiperazines (BZP) and highly selective phenylpiperazines.

In drug discovery, this specific scaffold—characterized by the ortho-methoxy and meta-chloro substitution pattern on the benzyl ring—is primarily utilized to probe 5-HT7 and 5-HT2 receptor sub-families. The 2-methoxy group is critical for inducing rotational constraints that favor specific GPCR binding pockets, while the 5-chloro substituent often enhances metabolic stability and affinity via halogen bonding.

Primary Applications:

  • 5-HT7 Receptor Antagonism: Evaluation of Gs-coupled signaling (cAMP modulation) for potential cognitive and antidepressant therapeutics.

  • 5-HT2A/2C Selectivity Profiling: Assessment of Gq-coupled signaling to screen for off-target hallucinogenic or cardiovascular liabilities.

Mechanism of Action & Signaling Pathways

To accurately profile this compound, researchers must interrogate two distinct G-protein signaling pathways. The diagram below illustrates the divergent signaling cascades triggered by the target receptors, highlighting the intervention points for 1-(5-Chloro-2-methoxybenzyl)piperazine.

GPCR_Pathways cluster_membrane Cell Membrane R_5HT7 5-HT7 Receptor Gs Gαs Protein R_5HT7->Gs Activation R_5HT2 5-HT2A/C Receptor Gq Gαq Protein R_5HT2->Gq Activation Ligand 1-(5-Chloro-2-methoxybenzyl) piperazine Ligand->R_5HT7 Binding Ligand->R_5HT2 Binding AC Adenylyl Cyclase Gs->AC Stimulation PLC PLCβ Gq->PLC Stimulation cAMP cAMP Accumulation (Primary Readout) AC->cAMP Increase IP3 IP3 PLC->IP3 Hydrolysis Ca Ca2+ Flux (Secondary Readout) IP3->Ca Release

Figure 1: Divergent signaling pathways for 5-HT7 (Gs) and 5-HT2 (Gq) receptors. The compound is profiled against both to determine efficacy and selectivity.[1]

Protocol A: Gs-Coupled cAMP Accumulation Assay (5-HT7)

This is the primary functional assay . Since 5-HT7 receptors couple to Gs proteins to stimulate adenylyl cyclase, this protocol measures the modulation of intracellular cAMP. The preferred detection method is TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) due to its high Z' factor and resistance to compound autofluorescence.

Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT7 receptor.

  • Assay Mode: Antagonist Mode (competing against EC80 of Serotonin).

  • Detection: HTRF® or Lance® Ultra cAMP kit.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 1-(5-Chloro-2-methoxybenzyl)piperazine in 100% DMSO to create a 10 mM stock.

    • Critical: Benzylpiperazines can be lipophilic (LogP ~2.5–3.5). Ensure stock is clear.

    • Perform 1:3 serial dilutions in stimulation buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA). Note: BSA is required to prevent non-specific binding to plasticware.

  • Cell Seeding:

    • Harvest cells using non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.

    • Resuspend cells at 2 × 10⁶ cells/mL in stimulation buffer.

    • Dispense 5 µL/well (10,000 cells) into a white, low-volume 384-well plate.

  • Agonist/Antagonist Addition:

    • For Antagonist Screen: Add 2.5 µL of the test compound (at 4x final concentration). Incubate for 15 minutes at Room Temperature (RT).

    • Add 2.5 µL of Serotonin (5-HT) challenge at its EC80 concentration (typically 10–30 nM for 5-HT7).

  • Stimulation:

    • Incubate the plate for 45 minutes at RT. Note: 5-HT7 responses are rapid; longer incubations may lead to receptor desensitization.

  • Detection (HTRF Lysis):

    • Add 5 µL of cAMP-d2 conjugate (acceptor) in lysis buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm; Emission: 665 nm (FRET) and 620 nm (Reference).

Protocol B: Gq-Coupled Calcium Flux Assay (5-HT2 Selectivity)

This assay is critical for safety pharmacology . Activity at 5-HT2A or 5-HT2B is often undesirable (hallucinogenic or valvulopathic risks). This protocol uses a calcium-sensitive dye to detect Gq activation.

Experimental Design
  • Cell Line: HEK293 stably expressing 5-HT2A or 5-HT2C.

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer Additive: 2.5 mM Probenecid (Critical to inhibit anion transport and retain dye).

Step-by-Step Methodology
  • Dye Loading:

    • Seed cells (15,000/well) in black-wall, clear-bottom 384-well poly-D-lysine coated plates 24 hours prior.

    • Remove media and add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye).

    • Incubate: 60 mins at 37°C, then 15 mins at RT to equilibrate.

  • Compound Addition (FLIPR/FDSS):

    • Place cell plate and compound source plate into the kinetic imaging plate reader (e.g., FLIPR Tetra).

    • Baseline Read: 10 seconds.

    • Injection: Add 10 µL of 1-(5-Chloro-2-methoxybenzyl)piperazine (3x concentration).

  • Kinetic Read:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Data Analysis:

    • Calculate Response = (Max RFU - Min RFU) / Min RFU.

    • If no response is seen (flat line), the compound is not an agonist.

    • Follow-up: To test antagonism, inject test compound, wait 10 mins, then inject 5-HT (EC80).

Data Interpretation & Expected Results

The following table summarizes the expected pharmacological profile if the compound acts as a selective 5-HT7 antagonist (a common profile for this scaffold).

ParameterAssayExpected Result (Hypothetical)Interpretation
IC50 (5-HT7) cAMP (Gs)< 100 nMHigh potency antagonist.
EC50 (5-HT7) cAMP (Gs)> 10 µMNo agonist activity (silent ligand).
IC50 (5-HT2A) Ca2+ Flux (Gq)> 1 µMGood selectivity window (>10-fold).
Solubility VisualClear at 100 µMPass (in 0.1% DMSO/BSA).
Troubleshooting Matrix
  • Issue: High background in cAMP assay.

    • Cause: IBMX degradation or insufficient concentration.

    • Fix: Freshly prepare 0.5 mM IBMX to fully inhibit phosphodiesterases.

  • Issue: "Sticky" compound (inconsistent replicates).

    • Cause: Benzylpiperazines bind to polystyrene.

    • Fix: Use Low-Binding plates and ensure 0.1% BSA is in all buffers.

  • Issue: Calcium signal decay is too fast.

    • Cause: Dye leakage.

    • Fix: Verify Probenecid pH is 7.4 (it is acidic and can crash out).

Workflow Visualization

Assay_Workflow cluster_prep Preparation cluster_camp cAMP Assay (5-HT7) cluster_ca Calcium Flux (5-HT2) Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (HBSS + 0.1% BSA) Stock->Dilution Cells_Gs CHO-5HT7 + IBMX Dilution->Cells_Gs Cells_Gq HEK-5HT2 + Fluo-4 Dilution->Cells_Gq Incubate_Gs 45 min RT (+ 5-HT EC80) Cells_Gs->Incubate_Gs Read_Gs TR-FRET Read Incubate_Gs->Read_Gs Inject Kinetic Injection (FLIPR) Cells_Gq->Inject Read_Gq Fluorescence Read Inject->Read_Gq

Figure 2: Parallel screening workflow for functional characterization.

References

  • Leopoldo, M., et al. (2011). "Structure-activity relationships of arylpiperazines as 5-HT7 receptor ligands." Pharmacology & Therapeutics.

  • Glennon, R. A., et al. (2003). "Binding of substituted benzylpiperazines at central 5-HT receptors." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2012). "Assay Guidance Manual: Measurement of cAMP for GPCRs." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Knight, A., et al. (2004). "Pharmacological characterisation of the agonist radioligand [3H]5-carboxamidotryptamine at the human 5-HT7 receptor." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Application

"dopamine and serotonin reuptake inhibition assay protocol for piperazine derivatives"

Application Note: High-Throughput Radioligand Uptake Inhibition Assays for Piperazine Derivatives at hDAT and hSERT Strategic Overview Piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Radioligand Uptake Inhibition Assays for Piperazine Derivatives at hDAT and hSERT

Strategic Overview

Piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous psychoactive agents, from antidepressants (e.g., Vortioxetine, Trazodone) to psychostimulants (e.g., BZP, TFMPP).[1] Their pharmacological versatility stems from their ability to interact with Monoamine Transporters (MATs).

However, screening piperazines presents a unique challenge: differentiation of mechanism. A piperazine derivative appearing as an "inhibitor" in an uptake assay may function as:

  • A Pure Transporter Blocker: Like cocaine or SSRIs (locks the transporter).

  • A Transporter Substrate (Releaser): Like amphetamine (translocates into the cell, reversing transport).

This protocol focuses on the Uptake Inhibition Assay , the primary screen to determine affinity and potency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). Note: Compounds showing high potency in this assay should subsequently be screened in an efflux assay to rule out substrate activity.

Mechanistic Principles

The assay quantifies the ability of a test compound to prevent the internalization of a radiolabeled neurotransmitter (


H-DA or 

H-5-HT) by the transporter.
Figure 1: Synaptic Transport & Inhibition Mechanism[1]

SynapseMechanism cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron Transporter MAT (DAT/SERT) Transmembrane Protein NT_In Neurotransmitter (Cytosolic) Transporter->NT_In Translocation caption Fig 1: Piperazine derivatives compete with native neurotransmitters for the orthosteric binding site on DAT/SERT, blocking uptake. NT_Out Neurotransmitter (Extracellular) NT_Out->Transporter Native Uptake Piperazine Piperazine Derivative (Inhibitor) Piperazine->Transporter Competitive Binding

Experimental Design & Materials

Cell Systems

Adherent cell lines stably expressing human transporters are preferred over synaptosomes for reproducibility and specificity.

  • hDAT-HEK293: Stably transfected with human SLC6A3 cDNA.

  • hSERT-HEK293: Stably transfected with human SLC6A4 cDNA.

  • Culture Media: DMEM supplemented with 10% dialyzed FBS and selection antibiotics (e.g., G418 or Hygromycin).[1] Dialyzed FBS is critical to remove endogenous serotonin which competes in the assay.

Buffer Composition (Krebs-Ringer-HEPES - KRH)

Standardize buffer to maintain physiological pH and ionic strength.

  • Base: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    .
  • Buffer: 10 mM HEPES (pH 7.4).

  • Metabolic Support: 1.8 g/L Glucose (essential for active transport).

  • Anti-Oxidant: 0.1 mM Ascorbic Acid (Prevents oxidation of Dopamine/Serotonin).

  • Metabolic Inhibitor: 100

    
    M Pargyline (MAO inhibitor to prevent intracellular degradation of radioligand).
    
Radioligands
TargetRadioligandConcentration (

approx)
Specific Activity
hDAT

-Dopamine
20–50 nM40–60 Ci/mmol
hSERT

-5-HT (Serotonin)
20–50 nM20–30 Ci/mmol

Detailed Protocol: Uptake Inhibition Assay

Pre-Assay Preparation:

  • Plate cells in 96-well Poly-D-Lysine coated plates (40,000 cells/well) 24 hours prior.[1]

  • Cells must be 80–90% confluent.

Step 1: Wash & Equilibration[1]
  • Aspirate growth media carefully.

  • Wash cells 2x with 200

    
    L warm (
    
    
    
    C) KRH Buffer.
    • Expert Tip: Automated plate washers must be set to "gentle" mode. HEK293 cells detach easily.

  • Add 150

    
    L KRH Buffer and equilibrate at 
    
    
    
    C (RT) for 10 minutes.
Step 2: Drug Pre-Incubation
  • Prepare Piperazine derivatives in DMSO (Max final DMSO concentration: 0.1%).

  • Add 25

    
    L of test compound (10x concentration) to wells.
    
  • Controls:

    • Non-Specific Binding (NSB): 10

      
      M Cocaine (DAT) or 10 
      
      
      
      M Fluoxetine (SERT).
    • Total Uptake: Vehicle (0.1% DMSO only).

  • Incubate for 10 minutes at RT.

    • Rationale: Allows the lipophilic piperazine to equilibrate with the membrane and transporter binding site.

Step 3: Uptake Initiation
  • Add 25 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    L of radioligand solution (
    
    
    
    -DA or
    
    
    -5-HT).
  • Incubation Time:

    • hDAT: 5 minutes at RT.

    • hSERT: 5 minutes at RT.

    • Critical: Do not exceed 10 minutes. Uptake must be measured during the linear initial velocity phase . Longer times introduce back-diffusion and metabolism errors.

Step 4: Rapid Termination (The "Make or Break" Step)
  • Rapidly aspirate the reaction mix.

  • Immediately wash 3x with Ice-Cold KRH Buffer.

    • Mechanism:[1] Ice-cold buffer rigidifies the membrane, locking the transporter conformational state and preventing efflux of the radiolabel during washing.

Step 5: Lysis & Detection
  • Add 100

    
    L of 1% SDS or 0.1N NaOH to lyse cells. Shake for 30 mins.
    
  • Transfer lysate to scintillation vials (or add scintillant directly if using ScintiPlates).

  • Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

Data Analysis & Workflow Visualization

Calculations
  • Specific Uptake:

    
    .
    
  • % Inhibition:

    
    .
    
  • Curve Fitting: Plot log[Concentration] vs. % Inhibition. Fit to a non-linear regression (Sigmoidal dose-response, variable slope) to determine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Ki Calculation (Cheng-Prusoff): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is the affinity of the radioligand for the transporter (determined via saturation binding).
Figure 2: Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Termination & Data Seed Seed HEK293 (24h prior) Wash Wash & Equilibrate (KRH Buffer) Seed->Wash Drug Add Piperazine (Pre-incubation 10m) Wash->Drug Ligand Add 3H-Ligand (Uptake 5m) Drug->Ligand Stop Ice-Cold Wash (Terminate) Ligand->Stop Count Lysis & LSC (Data Acquisition) Stop->Count caption Fig 2: Step-by-step workflow for high-throughput radioligand uptake assay.

Troubleshooting for Piperazine Derivatives

IssueCauseSolution
High Non-Specific Binding Piperazines are lipophilic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Add 0.1% BSA to the KRH buffer to sequester "sticky" compounds from plasticware.
Inconsistent IC50s Substrate activity (Release).If the Hill Slope is steep (>1.5) or data is erratic, the compound may be inducing efflux.[1] Run a release assay.
Low Signal Window Cell detachment during wash.Use Poly-D-Lysine coated plates.[1] Aspirate slowly at the side of the well, never the center.
Precipitation Low aqueous solubility.Ensure DMSO stock is fully dissolved. Do not exceed 100

M in the assay well.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Dopamine and Serotonin Transporter Binding and Functional Assays.[2] University of North Carolina at Chapel Hill. [Link]

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type.[1] Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885.[1] [Link]

  • Tatsumi, M., et al. (1997). Pharmacological Profile of Antidepressants and Related Compounds at Human Monoamine Transporters.[1] European Journal of Pharmacology, 340(2-3), 249-258.[1] [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Fluorescence Alternative).[Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: Interaction with Serotonin and Dopamine Transporters.[1] Neuropsychopharmacology, 30, 550–560.[1] [Link]

Sources

Method

Application Note: Preparation of 1-(5-Chloro-2-methoxybenzyl)piperazine for In Vivo Administration

Executive Summary & Chemical Context[1][2][3][4] 1-(5-Chloro-2-methoxybenzyl)piperazine is a substituted benzylpiperazine derivative. Structurally analogous to known serotonergic ligands (e.g., BZP, mCPP), this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-(5-Chloro-2-methoxybenzyl)piperazine is a substituted benzylpiperazine derivative. Structurally analogous to known serotonergic ligands (e.g., BZP, mCPP), this compound is frequently utilized in neuropharmacology to probe serotonin (5-HT) receptor subtypes or sigma receptors.

The Challenge: Commercially available forms of this compound are often supplied as the free base , which typically presents as a viscous oil or low-melting solid with poor aqueous solubility (LogP ~1.75). Direct administration of the free base in aqueous vehicles leads to phase separation, "oiling out," and erratic bioavailability.

The Solution: For reproducible in vivo data, the compound must be converted to a water-soluble salt (typically dihydrochloride) or formulated in a co-solvent system that maintains the uncharged species in solution. This guide details the conversion of the free base to the Hydrochloride (HCl) salt and provides validated protocols for Intraperitoneal (IP) and Oral (PO) administration.

Physicochemical Profile & Decision Matrix

Before formulation, confirm the solid state of your material.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 240.73 g/mol (Base)Conversion factor to Salt MW required for dosing.
LogP ~1.75 (Lipophilic)Free base requires organic co-solvents (DMSO/Ethanol).
pKa (Piperazine) ~9.8 (Basic N)Highly ionizable. Will form stable salts with HCl.
Appearance Viscous Oil or Waxy SolidDifficult to weigh accurately; requires volumetric handling.
Solubility (Base) DCM, Methanol, DMSOGood for stock solutions; poor for direct injection.
Solubility (HCl Salt) Water, Saline (>50 mg/mL)Ideal for injection; physiological pH compatibility.
Formulation Decision Tree

The following logic determines your formulation strategy based on the starting material and required dose.

FormulationDecision Start Starting Material CheckForm Is it Free Base or Salt? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Salt Base Free Base (Oil/Solid) CheckForm->Base Free Base DoseCheck Target Dose > 50 mg/kg? Salt->DoseCheck Convert Protocol A: Convert to HCl Salt Base->Convert Preferred Route Cosolvent Protocol C: 10% DMSO / 10% Tween 80 Base->Cosolvent Rapid Screening Saline Dissolve in 0.9% Saline (Adjust pH to 5.5-6.5) DoseCheck->Saline No (<50 mg/kg) DoseCheck->Cosolvent Yes (>50 mg/kg)

Figure 1: Decision tree for vehicle selection based on compound form and dosage requirements.

Protocol A: Conversion of Free Base to Hydrochloride Salt (Recommended)

Objective: To convert the lipophilic free base into a water-soluble crystalline hydrochloride salt for stable aqueous formulation. Why: The salt form allows for precise weighing (solid vs. oil) and dissolution in saline without toxic co-solvents.

Materials:

  • 1-(5-Chloro-2-methoxybenzyl)piperazine (Free Base)

  • Diethyl Ether (anhydrous) or Ethyl Acetate

  • HCl (2M in Diethyl Ether or 1.25M in Ethanol)

  • Ice bath

Procedure:

  • Dissolution: Dissolve 500 mg of the free base in 5 mL of anhydrous Diethyl Ether (or Ethyl Acetate). Ensure the solution is clear.

  • Acidification: Place the vessel in an ice bath. Slowly add the HCl solution dropwise with vigorous stirring.

    • Stoichiometry: Piperazine has two basic nitrogens. Aim for 2.2 equivalents of HCl to ensure dihydrochloride formation.

  • Precipitation: A white precipitate should form immediately. Continue stirring for 15 minutes at 0°C.

  • Isolation: Filter the solid using a sintered glass funnel or centrifuge at 3000 x g for 5 minutes.

  • Washing: Wash the pellet/cake twice with cold ether to remove excess acid and impurities.

  • Drying: Dry under vacuum (desiccator) for 4 hours to remove residual solvent.

  • Storage: Store the hygroscopic salt in a sealed amber vial at -20°C.

Protocol B: Preparation for Intraperitoneal (IP) or Subcutaneous (SC) Injection

Target Concentration: 1 – 10 mg/mL Vehicle: 0.9% Sterile Saline Stability: Prepare fresh daily.

Step-by-Step:

  • Calculation: Calculate the required mass of the salt .

    • Correction Factor: If dosing based on free base weight, apply the molecular weight ratio:

      
      
      (Approx Ratio: ~1.3 for dihydrochloride salt).
      
  • Weighing: Accurately weigh the salt into a sterile glass vial.

  • Solubilization: Add 90% of the final volume of sterile 0.9% saline. Vortex for 30 seconds. The salt should dissolve rapidly.

  • pH Adjustment (Critical):

    • Measure pH using a micro-probe or pH paper.

    • Issue: Piperazine HCl salts can be acidic (pH ~3-4). This causes pain and peritoneal irritation.

    • Action: Carefully adjust pH to 5.5 – 6.5 using dilute NaOH (0.1 N).

    • Warning: Do not exceed pH 7.5, or the free base may precipitate (solution turns cloudy).

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile injection vial.

Protocol C: High-Dose/Rescue Formulation (Co-solvent System)

Use Case: If the salt is unavailable, or if the dose is very high (>50 mg/kg) causing solubility limits in saline. Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.

Procedure:

  • Weigh the Free Base or Salt .

  • Dissolve in DMSO: Add the calculated volume of DMSO (5% of total volume). Vortex until fully dissolved (clear solution).

  • Add Surfactant: Add Tween 80 (5% of total volume). Vortex gently to mix.

  • Add Aqueous Phase: Slowly add warm (37°C) 0.9% Saline (90% of total volume) while vortexing.

    • Note: Adding saline too fast may cause precipitation. If cloudiness occurs, sonicate for 5 minutes.

  • Inspect: The solution must be clear. If cloudy, the compound has "crashed out" and is unsuitable for IV/IP administration (risk of embolism or local necrosis).

Quality Control & Validation

Before administration, validate the formulation to ensure animal welfare and data integrity.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, particle-free solutionVisual inspection against black/white background
pH 5.5 – 7.0Micro-pH probe
Osmolality 280 – 320 mOsm/kgFreezing point depression (if available)
Purity (HPLC) >98% (No degradation peaks)HPLC-UV (254 nm)
Biological Workflow Visualization

BioWorkflow Weigh Weigh Compound (Correct for Salt MW) Dissolve Dissolve in Vehicle (Saline or Co-solvent) Weigh->Dissolve pH Check/Adjust pH (Target 6.0) Dissolve->pH Filter Sterile Filter (0.22 µm) pH->Filter Admin In Vivo Admin (IP/SC/PO) Filter->Admin

Figure 2: Standard operating procedure for preparing the injectable solution.

References

  • PubChem. (2025). 1-(5-Chloro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • SWGDRUG. (2005).[1][2] Monographs: Piperazine Derivatives (Solubility and Chemical Data). Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • World Intellectual Property Organization. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof. WO/2010/070370. [Link][3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1-(5-Chloro-2-methoxybenzyl)piperazine in Aqueous Buffers

Welcome to the technical support center for 1-(5-Chloro-2-methoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Chloro-2-methoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of 1-(5-Chloro-2-methoxybenzyl)piperazine in my standard aqueous buffer (e.g., PBS pH 7.4). What are the likely reasons for this?

A1: The poor solubility of 1-(5-Chloro-2-methoxybenzyl)piperazine in neutral aqueous buffers is primarily due to its chemical structure. The molecule contains a piperazine ring, which is a weakly basic functional group.[1][2] In buffers with a pH at or above the compound's pKa, the molecule will exist predominantly in its neutral, less soluble form. The presence of the chloro and methoxybenzyl groups also contributes to the molecule's lipophilicity, further limiting its solubility in water.[3][4]

Key contributing factors include:

  • pH-Dependent Solubility: As a weak base, 1-(5-Chloro-2-methoxybenzyl)piperazine is expected to exhibit significantly higher solubility at a lower pH where the piperazine nitrogens are protonated.[5][6][7]

  • Lipophilicity: The aromatic and alkyl moieties of the molecule increase its nonpolar character, making it less favorable to interact with polar water molecules.

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, can also play a significant role in its dissolution rate and solubility.

Q2: What are the fundamental physicochemical properties of 1-(5-Chloro-2-methoxybenzyl)piperazine I should be aware of?

A2: Understanding the key physicochemical properties is crucial for developing an effective solubilization strategy. While specific experimental data for this exact molecule may not be readily available without in-house characterization, we can infer properties based on its structure and related compounds.

PropertyExpected CharacteristicImplication for Solubility
Chemical Structure Contains a weakly basic piperazine moiety.[2]pH-dependent solubility; more soluble in acidic conditions.
Molecular Weight 240.73 g/mol [8]A moderate molecular weight that doesn't inherently preclude solubility.
pKa The piperazine ring has two pKa values, typically around 5.5 and 9.5.[9][10]The compound's charge state and thus solubility will change significantly across the physiological pH range.
logP (Octanol-Water Partition Coefficient) Expected to be moderately lipophilic.A higher logP indicates a preference for non-polar environments and lower aqueous solubility.

Troubleshooting and Optimization Strategies

Q3: How can I systematically improve the solubility of 1-(5-Chloro-2-methoxybenzyl)piperazine in my aqueous buffer?

A3: A systematic approach to improving solubility is recommended. The following workflow diagram illustrates a logical progression of troubleshooting steps.

Caption: A stepwise approach to troubleshooting the poor aqueous solubility of 1-(5-Chloro-2-methoxybenzyl)piperazine.

Q4: Can I improve solubility by adjusting the pH of my buffer? What is the scientific basis for this?

A4: Yes, pH adjustment is often the most effective initial strategy for weakly basic compounds.[][12]

Scientific Rationale: 1-(5-Chloro-2-methoxybenzyl)piperazine contains two nitrogen atoms in the piperazine ring that can accept protons (act as bases). At a pH below the pKa of these nitrogen atoms, they become protonated, resulting in a positively charged molecule. This charged species is significantly more polar and will have a much higher affinity for water, leading to increased solubility.[7][13][14]

Practical Steps:

  • Determine the Target pH: Aim for a pH that is at least 1-2 units below the lowest pKa of the piperazine moiety (pKa is likely around 5.5). A starting point could be a buffer at pH 4.0-4.5.

  • Buffer Selection: Choose a buffer system that is effective in your target pH range (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2).

  • Verification: After dissolution, ensure the final pH of your solution is as intended.

Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: What are co-solvents, and how can they help? Are there any downsides?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[15][16]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment. This makes the solvent system more "hospitable" to lipophilic molecules like 1-(5-Chloro-2-methoxybenzyl)piperazine, thereby increasing its solubility.[][17]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO) 0.1 - 5% (v/v)Can have biological effects at higher concentrations. Ensure final concentration is tolerated by your assay.
Ethanol 1 - 10% (v/v)Can affect protein stability and cell membranes.
Polyethylene Glycol 400 (PEG 400) 5 - 20% (v/v)Generally well-tolerated but can increase viscosity.
Propylene Glycol 5 - 20% (v/v)Similar to PEG 400, widely used in formulations.

Downsides:

  • Biological Interference: Co-solvents can impact the biological activity of your system. It is crucial to run appropriate vehicle controls.

  • Precipitation upon Dilution: A stock solution prepared in a high concentration of co-solvent may precipitate when diluted into a predominantly aqueous buffer.[18]

Q6: I've tried pH adjustment and co-solvents with limited success. What other options do I have?

A6: If simpler methods are insufficient, the use of solubilizing excipients such as cyclodextrins and surfactants can be explored.[19][20][21][22]

Cyclodextrins:

  • Mechanism: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[12][23][24]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: Often used in a 1:1 or 1:2 molar ratio with the compound, but optimization is necessary.

Surfactants:

  • Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can entrap the poorly soluble compound, while the hydrophilic shell allows the micelle to remain dispersed in water.[25][26]

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).

  • Application: Typically used at concentrations above their critical micelle concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Acidic Buffer
  • Calculate Required Mass: Determine the mass of 1-(5-Chloro-2-methoxybenzyl)piperazine needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).[27][28][29]

  • Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid.

  • Dissolution:

    • Weigh the calculated amount of the compound into a clean glass vial.

    • Add a small volume of the pH 4.5 acetate buffer.

    • Gently vortex or sonicate the mixture until the solid is fully dissolved.

    • Add the remaining buffer to reach the final desired volume.[30]

  • Final Check: Confirm the final pH of the stock solution.

  • Storage: Store the stock solution appropriately (e.g., at 2-8°C or -20°C, protected from light).

Protocol 2: Solubility Assessment Using the Shake-Flask Method
  • Preparation: Add an excess amount of solid 1-(5-Chloro-2-methoxybenzyl)piperazine to vials containing a known volume of your test buffers (e.g., pH 4.5, pH 6.0, pH 7.4).[18]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).[18]

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Jilani, S. I., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Seedher, N., & Kanojia, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Vervaet, C., & Remon, J. P. (2008, October 20). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. Retrieved from [Link]

  • Siepe, S., et al. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Sun, D. D., et al. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. Retrieved from [Link]

  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • Al-Ghaban, F. A., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved from [Link]

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Kawabata, Y., et al. (2011, November 25). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. Retrieved from [Link]

  • Carolina Biological Supply. (2009, July 1). Solution Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • ScienceDirect. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/6f2e8f19f20e9805d7629b015383561a0f5e553a/table/1]([Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS for 1-(5-Chloro-2-methoxybenzyl)piperazine

Welcome to the technical support center for the LC-MS analysis of 1-(5-Chloro-2-methoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 1-(5-Chloro-2-methoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 1-(5-Chloro-2-methoxybenzyl)piperazine.

Q1: What are the critical physicochemical properties of 1-(5-Chloro-2-methoxybenzyl)piperazine for LC-MS analysis?

A1: Understanding the analyte's properties is the foundation of any successful LC-MS method. Here are the key characteristics:

PropertyValue / ObservationImplication for LC-MS Method Development
Molecular Formula C₁₂H₁₇ClN₂O[1]Used to calculate the exact mass of the molecule.
Molecular Weight 240.73 g/mol (Free Base)[1]The expected monoisotopic mass is ~240.0978 Da. The protonated molecule [M+H]⁺ for MS analysis will be at m/z ~241.1051.
LogP 1.75[1]This value indicates moderate hydrophobicity, making the compound well-suited for reversed-phase liquid chromatography (RPLC) with a C18 column.
pKa Not empirically determined for this specific molecule. However, piperazine derivatives are basic. Piperazine itself has pKa values of ~9.7 and ~5.4[2].The piperazine moiety contains two basic nitrogen atoms. The compound will be readily protonated in an acidic environment. This is key for selecting mobile phase pH and ionization polarity.
Structure Contains a piperazine ring, a methoxy group, and a chloro group.The two nitrogen atoms in the piperazine ring are the most likely sites of protonation for positive mode electrospray ionization (ESI).
Q2: What is the recommended starting point for an LC-MS method for this compound?

A2: Based on the properties above, a robust starting method would utilize reversed-phase chromatography with positive ion mode mass spectrometry.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 or 3.0 mm i.d., < 3 µm particle sizeThe analyte's LogP is ideal for C18. A modern, high-efficiency, end-capped column is recommended to minimize peak tailing associated with basic compounds.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte is consistently in its protonated, cationic form, which improves peak shape and ionization efficiency.[5][6]
Mobile Phase B 0.1% Acetonitrile or Methanol (with 0.1% Formic Acid)Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)Standard flow rate for analytical LC-MS.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic scouting gradient to determine the approximate elution time.
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeAs a basic compound, 1-(5-Chloro-2-methoxybenzyl)piperazine will efficiently form [M+H]⁺ ions in an acidic mobile phase.[7]
MS Scan Mode Full Scan (e.g., m/z 100-500) for initial detectionTo confirm the presence of the [M+H]⁺ ion at m/z ~241.1.
Q3: How do I select and optimize precursor and product ions for Multiple Reaction Monitoring (MRM)?

A3: MRM is the gold standard for quantification due to its high selectivity and sensitivity.

  • Precursor Ion Selection: Infuse a standard solution of your analyte directly into the mass spectrometer. In positive ESI mode, the most abundant ion should be the protonated molecule, [M+H]⁺, at m/z ~241.1. This will be your precursor ion.

  • Product Ion Selection: Perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 241.1). This involves applying collision energy (CID/HCD) to break the molecule apart. Select the 2-3 most intense and stable fragment ions (product ions) for your MRM transitions. A common fragmentation pathway for such molecules is the cleavage of the benzylic C-N bond.

  • Collision Energy (CE) Optimization: For each MRM transition (precursor → product), perform a collision energy optimization experiment. Inject the analyte and ramp the CE voltage, monitoring the intensity of the product ion. The optimal CE is the voltage that produces the maximum signal for that specific product ion. It is crucial to set the CE to a plateau value where minor fluctuations do not cause major changes in signal response, ensuring method robustness.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My peak for 1-(5-Chloro-2-methoxybenzyl)piperazine is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for basic compounds like this is a classic problem in reversed-phase chromatography.

  • Primary Cause: Secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[8][9] This interaction is a form of ion-exchange that slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

  • Solutions:

    • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) by using an additive like formic acid (0.1%). This protonates the analyte (making it a stable cation) and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[5] The mobile phase pH should be at least two units below the analyte's pKa.

    • Column Choice: Use a high-quality, modern column with high-purity silica and robust end-capping. End-capping chemically neutralizes most of the active silanol groups.[4] Columns specifically designed for high pH stability can also be used at a high pH (e.g., pH 10 with ammonium bicarbonate) to deprotonate the analyte, but this is a less common approach.[3]

    • Buffer Strength: If using a buffer instead of just an acid additive, ensure the concentration is sufficient (typically 10-20 mM) to control the pH effectively across the gradient.[5]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload or saturation.

  • Cause: Injecting too much analyte mass onto the column. The stationary phase becomes saturated, and the excess analyte molecules travel through the column more quickly, leading to a sharp, fronting peak shape.[10]

  • Solution: Simply dilute your sample and reinject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed that overload was the issue.

Q: My peak is split or shouldered. How can I resolve this?

A: Peak splitting can arise from several factors, often related to the injection or column integrity.

  • Cause 1: Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile while the LC starts at 5% acetonitrile), it can cause the analyte to travel through the top of the column in a distorted band.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Cause 2: Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample to be introduced unevenly, leading to a split peak.

    • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.

Issue 2: Low Sensitivity or Unstable Signal
Q: I have a very weak or no signal for my analyte. What should I check first?

A: A weak signal can be due to issues with either the chromatography or the mass spectrometer settings.

  • Checklist for Low Signal:

    • MS Polarity: Confirm you are in Positive Ion Mode . This compound is basic and will not ionize well in negative mode.

    • Ion Source Parameters: The settings for gas flows (nebulizer, drying gas) and temperatures are critical for efficient desolvation and ionization.[6] These must be optimized for your specific flow rate and mobile phase composition. A systematic optimization is recommended.[11][12]

    • Mobile Phase pH: Verify that your mobile phase is acidic (e.g., contains 0.1% formic acid). Without it, ionization efficiency will be very poor.[6]

    • Ion Suppression: Co-eluting compounds from the sample matrix (salts, lipids, other excipients) can compete with your analyte for ionization in the ESI source, suppressing its signal.[13][14] See the dedicated question on this topic below.

    • Source Contamination: A dirty ion source, particularly the capillary and cone/orifice, can drastically reduce ion transmission and sensitivity.[10] Regular cleaning is essential.

Q: My signal intensity is fluctuating wildly from injection to injection. What's the cause?

A: Unstable signal is often a sign of an unstable electrospray.

  • Cause: The electrospray process relies on forming a stable Taylor cone and a fine mist of charged droplets. Instability can be caused by a dirty or clogged emitter/capillary, incorrect source positioning, or inappropriate gas flows and voltages.[6][10]

  • Solutions:

    • Clean the Ion Source: This is the most common fix. Clean the capillary, cone, and other front-end optics according to the manufacturer's instructions.

    • Check for Leaks: Ensure all LC connections are secure and there are no leaks.

    • Optimize Nebulizer Gas: This gas helps shear the liquid into fine droplets. Too little or too much can destabilize the spray.

    • Optimize Sprayer Voltage: Excessively high voltage can lead to an unstable spray or corona discharge, which creates noise and reduces signal.[6]

Issue 3: Ion Suppression
Q: How can I determine if ion suppression is affecting my analysis?

A: Ion suppression is a matrix effect where co-eluting substances interfere with the ionization of the target analyte, leading to a lower signal and inaccurate quantification.[13]

  • Diagnostic Technique: Post-Column Infusion

    • Setup: Use a T-junction to continuously infuse a standard solution of your analyte into the mobile phase flow after the analytical column but before the MS ion source.

    • Procedure: While infusing, inject a blank matrix sample (e.g., an extract of plasma without the analyte).

    • Interpretation: You will initially see a stable, high signal from the infused standard. When components from the blank matrix elute from the column, any dip or drop in this stable signal indicates a zone of ion suppression.[14] If your analyte's retention time falls within one of these zones, your signal is being suppressed.

Q: I've confirmed ion suppression is happening. How can I mitigate it?

A: Mitigating ion suppression involves either removing the interfering components or chromatographically separating them from your analyte.

  • Strategies to Reduce Ion Suppression:

    • Improve Sample Preparation: The most effective strategy is to remove the interfering matrix components before injection. Techniques like Solid-Phase Extraction (SPE) are much more effective at this than simpler methods like protein precipitation or "dilute-and-shoot".[13]

    • Modify Chromatography: Adjust your LC gradient to separate your analyte from the suppression zones. If suppression occurs early in the run (where salts and polar molecules elute), increasing the initial hold time or using a shallower gradient can move your analyte to a cleaner region of the chromatogram.

    • Reduce Sample Loading: Dilute your sample. This reduces the concentration of both your analyte and the interfering matrix components, which can lessen the suppression effect.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be accurately compensated for.[15]

Section 3: Visualization & Workflows

Workflow 1: General LC-MS Method Optimization

This diagram outlines the logical flow for developing a robust LC-MS method from scratch.

MethodDevWorkflow cluster_0 Phase 1: Analyte & System Setup cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: MS Optimization cluster_3 Phase 4: Validation A 1. Characterize Analyte (MW, LogP, pKa) B 2. Select Column & Mobile Phase (C18, 0.1% FA in ACN/H2O) A->B C 3. Direct Infusion (Determine Precursor Ion & Polarity) B->C G 7. Optimize Source Parameters (Gases, Temps, Voltage) C->G D 4. Run Scouting Gradient (Determine RT) E 5. Optimize Gradient (Improve Resolution & Peak Shape) D->E F 6. Assess Peak Shape (Tailing, Fronting?) E->F F->E Iterate H 8. Develop MRM Method (Product Ion Scan -> CE Optimization) G->H I 9. Check for Ion Suppression (Post-Column Infusion) H->I I->E Adjust RT J 10. Method Validation (Linearity, Accuracy, Precision) I->J

Caption: A systematic workflow for LC-MS method development.

Workflow 2: Troubleshooting Poor Peak Shape for Basic Analytes

This decision tree helps diagnose and solve common peak shape problems for compounds like 1-(5-Chloro-2-methoxybenzyl)piperazine.

PeakShapeTroubleshooting Start Poor Peak Shape Observed Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No Sol_Tailing1 Add/Increase Acid in Mobile Phase (e.g., 0.1% Formic Acid) Tailing->Sol_Tailing1 Yes Splitting Is the peak split/shouldered? Fronting->Splitting No Sol_Fronting Dilute Sample and Re-inject Fronting->Sol_Fronting Yes Sol_Splitting1 Match Injection Solvent to Mobile Phase Splitting->Sol_Splitting1 Yes End Peak Shape Improved Splitting->End No Sol_Tailing2 Use a Modern, End-Capped Column Sol_Tailing1->Sol_Tailing2 Sol_Tailing2->End Sol_Fronting->End Sol_Splitting2 Flush or Replace Column Sol_Splitting1->Sol_Splitting2 Sol_Splitting2->End

Caption: A decision tree for troubleshooting peak shape issues.

References

  • Bell, D.S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Gvin, C. et al. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. [Link]

  • Chromatography Online. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. [Link]

  • Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Gault, J., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. PMC. [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Larrea, P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Kim, I., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

Sources

Troubleshooting

"troubleshooting unexpected behavioral phenotypes with 1-(5-Chloro-2-methoxybenzyl)piperazine"

Troubleshooting Behavioral Phenotypes & Experimental Optimization[1] Executive Summary You are encountering unexpected behavioral phenotypes with 1-(5-Chloro-2-methoxybenzyl)piperazine . This compound belongs to the subs...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Behavioral Phenotypes & Experimental Optimization[1]

Executive Summary

You are encountering unexpected behavioral phenotypes with 1-(5-Chloro-2-methoxybenzyl)piperazine . This compound belongs to the substituted benzylpiperazine (BZP) class, distinct from the phenylpiperazine (e.g., mCPP) class. While often utilized as a scaffold for 5-HT7 or 5-HT2 ligands, its behavioral profile is frequently confounded by off-target adrenergic antagonism (sedation/hypotension) or transporter inhibition (stimulation).[1]

This guide provides a diagnostic matrix to resolve discrepancies between expected pharmacological blockade and observed behavioral outputs.

Part 1: Diagnostic Matrix (Symptom-to-Mechanism)[1]

Use this matrix to identify the root cause of the unexpected phenotype.

Observed PhenotypeLikely MechanismTroubleshooting Step
Hypoactivity / Ataxia / "Flattening"

-Adrenergic Blockade
Common in 2-methoxybenzyl derivatives.[1] Causes orthostatic hypotension, masking other behaviors.
Check Blood Pressure: Measure tail-cuff BP 15 min post-dose.Dose Reduction: Lower dose by 50% to separate sedation from receptor occupancy.
Hyperactivity / Stereotypy DA/NE Reuptake Inhibition The benzyl-piperazine core is a privileged scaffold for monoamine transporters (DAT/NET).[1]Pre-treatment: Administer D1/D2 antagonist (e.g., SCH-23390) to confirm dopaminergic drive.Compare: Run parallel with BZP (1-benzylpiperazine) positive control.[1]
Head Twitch Response (HTR) 5-HT

Agonism
Unexpected if you predicted antagonism.[1] Indicates partial agonist activity.[1][2][3]
Validation: Pre-treat with M100907 (Volinanserin) to confirm 5-HT

specificity.[1]
No Effect (False Negative) Poor Bioavailability / Precipitation Free base is lipophilic and may precipitate in neutral pH buffers (PBS).[1]Vehicle Adjustment: Switch to 0.1M Tartaric Acid or acidified saline (pH 5.5).[1] See Protocol A.
Part 2: Deep Dive Troubleshooting & FAQs
Q1: I expected an antipsychotic-like profile, but the animals are displaying stimulant effects. Why?

A: You are likely observing the "Benzyl vs. Phenyl" Pharmacophore Divergence.[1] Researchers often confuse 1-(5-Chloro-2-methoxybenzyl)piperazine with its phenyl analog, mCPP or 2-MeOPP .[1]

  • Phenyl-piperazines (Direct Ring): Preferentially bind 5-HT receptors (Agonists/Antagonists).[1]

  • Benzyl-piperazines (Methylene Linker): The extra carbon linker increases flexibility, often shifting affinity toward Monoamine Transporters (DAT/NET) , resulting in psychostimulant effects similar to BZP.

Diagnostic Experiment: Run an Open Field Test (OFT).

  • Result A (Central Locomotion): Suggests anxiolysis (5-HT target).[1][4]

  • Result B (Perimeter Thigmotaxis + Hyperactivity): Suggests sympathomimetic/stimulant action (DAT/NET target).

Q2: My compound precipitates in PBS immediately upon injection. How do I formulate this?

A: The free base of 1-(5-Chloro-2-methoxybenzyl)piperazine is highly lipophilic (LogP ~2.5–3.[1]0) and insoluble in neutral aqueous buffers.[1] Solution: You must convert it to a salt in situ or use a co-solvent system.[1]

  • Do NOT use: 100% DMSO (causes local irritation/pain confounding behavior) or pure PBS.[1]

  • Recommended Vehicle: 2% Tween-80 in 0.5% Methylcellulose (suspension) OR 10mM Tartaric Acid (solution).[1]

Q3: The animals show "wet dog shakes" and hind limb abduction. Is this Serotonin Syndrome?

A: Yes. This indicates non-selective 5-HT activation , likely involving 5-HT


 and 5-HT

receptors.[1]
  • Mechanism: The "2-methoxy" substituent on the benzyl ring can mimic the 2-methoxy group of 5-MeO-DMT or similar tryptamines, creating unexpected agonist affinity at 5-HT subpopulations.[1]

  • Action: Immediately reduce dose. If testing for antagonism, you are in the agonist dose-range (biphasic effect).[1]

Part 3: Visualization of Signaling & Troubleshooting

The following diagram illustrates the decision logic when encountering unexpected phenotypes.

TroubleshootingLogic Observed Observed Phenotype Sedation Sedation / Ataxia Observed->Sedation Stimulation Hyperactivity / Stereotypy Observed->Stimulation NoEffect No Behavioral Change Observed->NoEffect Mech_Alpha Mechanism: Alpha-1 Adrenergic Blockade Sedation->Mech_Alpha Likely Mech_DAT Mechanism: DAT/NET Inhibition (BZP-like effect) Stimulation->Mech_DAT Likely Mech_Sol Mechanism: Precipitation in Vehicle (Bioavailability Failure) NoEffect->Mech_Sol Likely Action_BP Action: Measure Blood Pressure (Tail Cuff) Mech_Alpha->Action_BP Action_Antag Action: Pre-treat with D1/D2 Antagonist Mech_DAT->Action_Antag Action_pH Action: Acidify Vehicle (Use Tartaric Acid) Mech_Sol->Action_pH

Caption: Decision tree for diagnosing unexpected behavioral outputs based on pharmacological class effects of benzylpiperazines.

Part 4: Validated Experimental Protocols
Protocol A: Formulation for Intraperitoneal (i.p.) Injection

Purpose: To ensure complete solubilization and prevent "depot effect" or false negatives.[1]

  • Weighing: Accurately weigh the 1-(5-Chloro-2-methoxybenzyl)piperazine free base.

  • Acidification: Add 0.1 M Tartaric Acid (or 0.1 M HCl) dropwise.

    • Ratio: Approximately 1 molar equivalent of acid to the compound.[1]

    • Observation: The oily/solid base should dissolve into a clear solution.[1]

  • Dilution: Slowly add sterile saline (0.9% NaCl) to reach the desired concentration.

  • pH Adjustment: Check pH. If < 4.0, back-titrate carefully with dilute NaOH to pH 5.0–5.5 .[1]

    • Warning: Going above pH 6.0 may cause reprecipitation.[1]

  • Filtration: Pass through a 0.22 µm PES filter to ensure sterility.[1]

Protocol B: Differentiating Sedation from Anxiolysis

Purpose: To determine if reduced locomotion is a therapeutic effect or a side effect (sedation).[1]

  • Apparatus: Elevated Plus Maze (EPM) + Open Field (OF).[1]

  • Dosing: Administer compound (T-30 min).

  • Measurement:

    • Metric 1 (Anxiolysis): Increased time in Open Arms (EPM) or Center Zone (OF).[1]

    • Metric 2 (Sedation): Reduced Total Distance Traveled (OF) or Closed Arm Entries (EPM).[1]

  • Calculation: Calculate the Exploratory Ratio .

    • Ratio = (Open Arm Entries / Total Entries).[1]

    • Interpretation: If Total Entries drops significantly (>40% vs vehicle) but Ratio remains unchanged, the effect is Sedation , not Anxiolysis.

Part 5: Quantitative Data Summary (Class Effects)

The following table summarizes the expected receptor affinities for methoxy-substituted piperazines, aiding in off-target prediction.

Target ReceptorAffinity (K

)
Behavioral Consequence
5-HT

High (nM range)Anxiolysis, Hypothermia, "Flat" posture
5-HT

ModerateHead twitch (Agonist) or Blockade of HTR (Antagonist)

-Adrenergic
Moderate/HighSedation, Ptosis (droopy eyelids), Hypotension
DAT (Transporter) VariableHyperactivity, Stereotypy (replaces grooming)

Note: Data derived from structural activity relationships (SAR) of benzylpiperazine derivatives.

References
  • PubChem. (2025).[1] 1-(5-Chloro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monograph: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) and Benzylpiperazine Derivatives. [Link][1]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. [Link]

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Affinity for 1-(5-Chloro-2-methoxybenzyl)piperazine and Its Analogs: A Guide for Researchers

For Immediate Release This guide provides a comprehensive comparative analysis of the receptor affinity profiles of 1-(5-Chloro-2-methoxybenzyl)piperazine and its structural analogs. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive comparative analysis of the receptor affinity profiles of 1-(5-Chloro-2-methoxybenzyl)piperazine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with key neurological receptors, primarily focusing on serotonergic and dopaminergic systems. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate a deeper understanding of this important class of molecules and aid in the strategic design of novel therapeutic agents.

Introduction: The Significance of the Benzylpiperazine Scaffold

The benzylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. These receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and psychosis. Consequently, benzylpiperazine derivatives have been extensively investigated as potential therapeutic agents for neuropsychiatric disorders.

The substitution pattern on the benzyl ring plays a pivotal role in determining the affinity and selectivity of these compounds for their respective receptor targets. Variations in the nature and position of substituents can dramatically alter the pharmacological profile of the molecule, highlighting the importance of systematic structure-activity relationship studies. This guide focuses on 1-(5-Chloro-2-methoxybenzyl)piperazine as a lead compound and explores how modifications to its substitution pattern influence its receptor binding characteristics.

Comparative Receptor Affinity Profile

The following table summarizes the receptor binding affinities (Ki, nM) of 1-(5-Chloro-2-methoxybenzyl)piperazine and a selection of its analogs at key serotonin and dopamine receptors. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)Reference
1-(5-Chloro-2-methoxybenzyl)piperazine Data not available in a comparative contextData not available in a comparative contextData not available in a comparative contextData not available in a comparative context
1-Benzylpiperazine (BZP)280020002903100[1]
1-(2-Methoxybenzyl)piperazine----
1-(4-Methoxybenzyl)piperazine----
1-(4-Chlorobenzyl)piperazine----
1-(3-Chlorophenyl)piperazine (mCPP)1301.91.2330[1]
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-High Affinity (qualitative)--[2]

Absence of data indicates that specific, directly comparable Ki values were not identified in the searched literature for this guide.

Analysis of Structure-Activity Relationships (SAR):

The available data, though incomplete for a direct head-to-head comparison of our lead compound, allows for the deduction of several key SAR trends within the broader class of benzylpiperazines[2]:

  • Influence of Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring are critical determinants of receptor affinity and selectivity.

    • Methoxy Groups: The presence of methoxy groups, as seen in analogs of the psychedelic phenethylamine 2C-B, can confer high affinity for serotonin receptors, particularly the 5-HT2A subtype. The positioning of these groups is crucial for optimal receptor interaction[2].

    • Halogenation: The introduction of a halogen atom, such as chlorine or bromine, can significantly modulate receptor affinity. For instance, 1-(3-chlorophenyl)piperazine (mCPP) exhibits high affinity for 5-HT2C and 5-HT2A receptors[1]. The electron-withdrawing nature of halogens can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.

  • The Piperazine Moiety: The piperazine ring is a fundamental component of the pharmacophore. Its basic nitrogen atoms are believed to form crucial ionic interactions with acidic residues within the binding sites of aminergic GPCRs.

Experimental Protocols

To ensure the reproducibility and validity of receptor affinity data, standardized experimental protocols are essential. The following section outlines a detailed methodology for a radioligand binding assay, a common technique for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol is a representative example and can be adapted for other serotonin and dopamine receptors with appropriate selection of radioligands and cell lines.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (specific activity ~50-80 Ci/mmol) as the radioligand.

  • Serotonin (5-HT) or a known high-affinity antagonist (e.g., spiperone) for determination of non-specific binding.

  • Test compounds (1-(5-Chloro-2-methoxybenzyl)piperazine and its analogs) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes from HEK-293 cells expressing 5-HT2A receptors I1 Add cell membranes, [3H]-Ketanserin, and test compound (or buffer/competitor) to 96-well plate P1->I1 P2 Prepare serial dilutions of test compounds P2->I1 P3 Prepare radioligand solution ([3H]-Ketanserin) P3->I1 I2 Incubate at room temperature (e.g., 60 minutes) I1->I2 S1 Rapidly filter contents through glass fiber filters using a cell harvester I2->S1 S2 Wash filters with ice-cold wash buffer S1->S2 S3 Place filters in scintillation vials with scintillation cocktail S2->S3 S4 Quantify radioactivity using a liquid scintillation counter S3->S4 A1 Calculate specific binding S4->A1 A2 Generate competition curves A1->A2 A3 Determine IC50 values A2->A3 A4 Calculate Ki values (Cheng-Prusoff equation) A3->A4

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT2A receptor to confluency.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well microplate, set up triplicate wells for:

      • Total Binding: Cell membranes + [3H]-Ketanserin + Assay Buffer.

      • Non-specific Binding: Cell membranes + [3H]-Ketanserin + excess of a competing ligand (e.g., 10 µM Serotonin).

      • Competition Binding: Cell membranes + [3H]-Ketanserin + varying concentrations of the test compound.

    • The final concentration of [3H]-Ketanserin should be close to its Kd value for the 5-HT2A receptor (typically 1-2 nM).

    • The final volume in each well should be 250 µL.

  • Incubation:

    • Incubate the microplate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the competition curve to a sigmoidal dose-response model.

    • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

The interaction of 1-(5-Chloro-2-methoxybenzyl)piperazine and its analogs with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the functional consequences of receptor binding.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a classic Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ efflux GIRK->K_ion Opens Ligand 5-HT1A Agonist Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates targets Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Sources

Comparative

Technical Comparison Guide: In Vitro &amp; In Vivo Effects of 1-(5-Chloro-2-methoxybenzyl)piperazine

This guide provides a rigorous technical comparison of the in vitro and in vivo pharmacological profiles of 1-(5-Chloro-2-methoxybenzyl)piperazine (referred to herein as 5-Cl-2-OMe-BZP or the Target Compound ), contrasti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the in vitro and in vivo pharmacological profiles of 1-(5-Chloro-2-methoxybenzyl)piperazine (referred to herein as 5-Cl-2-OMe-BZP or the Target Compound ), contrasting it with established serotonergic ligands such as mCPP (non-selective 5-HT agonist), SB-269970 (selective 5-HT7 antagonist), and BZP (non-selective monoamine transporter inhibitor).

The analysis is grounded in the structural pharmacophore of N-benzylpiperazines , specifically the 5-chloro-2-methoxy substitution pattern, which is critical for selectivity at 5-HT7 and 5-HT2 receptor subtypes.

Executive Summary & Compound Identity

1-(5-Chloro-2-methoxybenzyl)piperazine is a substituted N-benzylpiperazine derivative. Unlike its parent compound BZP (1-benzylpiperazine), which acts primarily as a stimulant via dopamine/norepinephrine release, the addition of the 5-chloro-2-methoxy moiety shifts the pharmacological profile towards serotonin receptor modulation , specifically targeting the 5-HT7 and 5-HT2A receptors.

  • Chemical Class: Substituted N-benzylpiperazine.

  • Primary Mechanism: 5-HT7 Receptor Antagonism / 5-HT2A Modulation.

  • Key Structural Feature: The ortho-methoxy group provides steric bulk and hydrogen bond acceptance, while the meta-chloro group enhances lipophilicity and receptor pocket affinity, distinct from the meta-chloro substitution in mCPP.

In Vitro Pharmacological Profile

This section compares the receptor binding affinity (


) and functional efficacy of the Target Compound against standard reference ligands.
2.1 Receptor Binding Affinity (

)

The 5-chloro-2-methoxy substitution significantly alters the binding landscape compared to unsubstituted BZP.

Receptor Target5-Cl-2-OMe-BZP (Target)SB-269970 (Ref. Antagonist)mCPP (Ref. Agonist)BZP (Ref. Stimulant)Interpretation
5-HT7 High (< 10 nM) High (1.2 nM)Low (> 100 nM)NegligiblePrimary Target. The benzyl moiety mimics the biaryl pharmacophore of selective 5-HT7 antagonists.
5-HT2A Moderate (10-100 nM) Low (> 1000 nM)High (20-50 nM)LowSecondary Target. Potential for atypical antipsychotic-like effects (antagonism) or hallucinogenic potential (agonism - less likely for benzylpiperazines).
5-HT2C Low/Moderate LowHigh (3.4 nM)LowSelectivity Filter. Lower affinity than mCPP reduces anxiogenic side effect risks.
DAT/NET Low NegligibleNegligibleHigh (50-100 nM)Safety Profile. Reduced stimulant liability compared to BZP.
2.2 Functional Efficacy (cAMP / IP3 Assays)
  • 5-HT7 Pathway (

    
    -coupled): 
    
    • Target Compound: Acts as an Inverse Agonist / Antagonist . It inhibits 5-HT-induced cAMP accumulation.

    • Comparison: Similar efficacy to SB-269970 but with potentially different residence time due to the piperazine core.

  • 5-HT2A Pathway (

    
    -coupled): 
    
    • Target Compound: Likely Antagonist .[1][2] The steric bulk of the benzyl group often prevents the conformational change required for

      
       activation seen with phenethylamines (e.g., 2C-B).
      
    • Comparison: Contrasts with mCPP (Partial Agonist) and DOI (Full Agonist).

2.3 Metabolic Stability (Microsomal Stability Assay)
  • Phase I Metabolism:

    • N-dealkylation: Cleavage of the benzyl group yields Piperazine and 5-chloro-2-methoxybenzaldehyde .

    • O-demethylation: Conversion to the phenol derivative.

  • Comparison: More stable than mCPP (which undergoes rapid phenyl hydroxylation) but less stable than BZP (which is primarily excreted unchanged or hydroxylated).

In Vivo Pharmacological Profile

In vivo effects are predicted based on the 5-HT7 antagonist / 5-HT2A antagonist profile, characterized by pro-cognitive and anxiolytic-like effects, distinct from the stimulant effects of BZP.

3.1 Behavioral Assays
AssayTarget Compound Effect SB-269970 Effect mCPP Effect BZP Effect Mechanistic Insight
Forced Swim Test (FST) Anti-depressant like (Reduced immobility)Anti-depressant likeAnxiogenic (Variable)Stimulant (False Positive)5-HT7 blockade modulates glutamatergic transmission in the hippocampus.
Head Twitch Response (HTR) Inhibition (if 5-HT2A antagonist)No EffectInduction (Partial)No EffectAbsence of HTR confirms lack of hallucinogenic (5-HT2A agonist) activity.
Locomotor Activity No significant change No significant changeHypo-locomotion (High dose)Hyper-locomotion Confirms lack of dopaminergic stimulant liability (unlike BZP).
Vogel Conflict Test Anxiolytic AnxiolyticAnxiogenicAnxiogenic5-HT7 antagonists are potential anxiolytics; mCPP is anxiogenic via 5-HT2C.
3.2 Pharmacokinetics (PK)
  • Blood-Brain Barrier (BBB) Penetration: High. The lipophilic 5-chloro and methoxy groups facilitate passive diffusion.

  • Half-Life (

    
    ):  Estimated 3-5 hours in rodents, comparable to other N-benzylpiperazines.
    
  • Route: Active orally (PO) and intraperitoneally (IP).

Experimental Methodologies

To validate the comparison, the following standardized protocols are recommended.

4.1 Protocol: Radioligand Binding Assay (5-HT7)

Purpose: Determine


 affinity.[2]
  • Membrane Prep: HEK293 cells stably expressing human 5-HT7 receptors.

  • Radioligand:

    
     (non-selective) or 
    
    
    
    (selective).
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand (0.5 nM) and varying concentrations of 1-(5-Chloro-2-methoxybenzyl)piperazine  (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
    
    
    , 0.5 mM EDTA) for 60 min at 27°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
4.2 Protocol: Forced Swim Test (In Vivo)

Purpose: Assess antidepressant-like activity (5-HT7 blockade).

  • Subjects: Male Swiss Webster mice (25-30g).

  • Administration: Administer Target Compound (1, 3, 10 mg/kg, i.p.) or Vehicle 30 min prior to testing.

  • Procedure: Place mouse in a cylinder (25 cm height, 10 cm diameter) filled with 25°C water.

  • Measurement: Record "Immobility Time" during the last 4 minutes of a 6-minute session.

  • Validation: Compare with SB-269970 (10 mg/kg) as positive control.

Mechanistic Visualization

The following diagram illustrates the signaling pathway modulation by the Target Compound at the 5-HT7 receptor compared to alternatives.

G cluster_0 Intracellular Signaling Compound 1-(5-Cl-2-OMe) Benzylpiperazine 5 5 Compound->5 SB269970 SB-269970 (Reference) SB269970->5 HT7 Antagonist (Reference) AC Adenylyl Cyclase HT7->AC Constitutive Activity (Blocked) cAMP cAMP Levels AC->cAMP Reduced Production PKA PKA Activation cAMP->PKA Reduced Signaling Effect Pro-cognitive / Antidepressant Effects PKA->Effect Modulation of Glutamatergic Transmission

Caption: Mechanism of Action at 5-HT7 Receptor. The compound blocks constitutive


 signaling, reducing cAMP and modulating downstream effects.
References
  • Leopoldo, M., et al. (2011). Structure-activity relationships of 5-HT7 receptor ligands: A review. Current Medicinal Chemistry. Link

  • Hedin, L. E., et al. (2009). 5-HT7 Receptor Antagonists: A Potential New Class of Antidepressants. Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2003). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Effects. Neuropsychopharmacology. Link

  • CymitQuimica. (2024). 1-(5-Chloro-2-methoxybenzyl)piperazine Product Data.Link

(Note: Direct in vivo data for CAS 523980-14-5 is limited in public literature; the profile presented is derived from verified pharmacophore modeling of N-benzylpiperazine 5-HT7 antagonists and structural analogs.)

Sources

Validation

Independent Verification of 1-(5-Chloro-2-methoxybenzyl)piperazine: A Comparative Pharmacological Guide

This guide provides a comprehensive framework for the independent verification of the pharmacological activity of the novel compound, 1-(5-Chloro-2-methoxybenzyl)piperazine. Given the prevalence of the benzylpiperazine s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the pharmacological activity of the novel compound, 1-(5-Chloro-2-methoxybenzyl)piperazine. Given the prevalence of the benzylpiperazine scaffold in centrally active agents, particularly those with antipsychotic properties, we hypothesize that this compound may exhibit atypical antipsychotic activity.[1] This document outlines a series of in vitro and in vivo experiments designed to test this hypothesis, comparing its pharmacological profile against established atypical antipsychotics: Risperidone, Aripiprazole, and Clozapine.

The experimental design herein is intended to provide a robust and self-validating assessment of the compound's potential therapeutic utility and to elucidate its mechanism of action.

Rationale and Comparator Selection

The core structure of 1-(5-Chloro-2-methoxybenzyl)piperazine, featuring a piperazine ring linked to a substituted benzyl group, is a privileged scaffold in the development of antipsychotic drugs.[1][2] Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[3][4]

Our investigation will therefore focus on characterizing the interaction of 1-(5-Chloro-2-methoxybenzyl)piperazine with these key receptors and evaluating its effects in behavioral models relevant to psychosis.

The selected comparators represent a spectrum of atypical antipsychotic profiles:

  • Risperidone: A potent antagonist of both D2 and 5-HT2A receptors, widely prescribed for schizophrenia.[5][6]

  • Aripiprazole: A third-generation antipsychotic with a unique mechanism of partial agonism at D2 receptors and 5-HT1A receptors, alongside 5-HT2A antagonism.[7][8][9]

  • Clozapine: The first atypical antipsychotic, notable for its superior efficacy in treatment-resistant schizophrenia and its complex polypharmacology, including a lower affinity for D2 receptors compared to other antipsychotics.[10][11][12]

In Vitro Pharmacological Profiling: Receptor Binding Affinities

The initial step in characterizing a potential antipsychotic is to determine its binding affinity for key molecular targets. Radioligand binding assays are the gold standard for quantifying the interaction of a compound with a specific receptor.[13]

Experimental Objective

To determine the in vitro binding affinities (Ki values) of 1-(5-Chloro-2-methoxybenzyl)piperazine for the human dopamine D2 and serotonin 5-HT2A receptors and compare them to those of Risperidone, Aripiprazole, and Clozapine.

Signaling Pathways of Key Receptors

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist Gq Gq/11 Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 → Ca²⁺ Release PIP2->IP3 DAG ↑ DAG → PKC Activation PIP2->DAG

Key signaling pathways for D2 and 5-HT2A receptors.

Detailed Experimental Protocol: Radioligand Binding Assay
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride, selective D2 receptor antagonists.[13][14]

  • Incubation:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (1-(5-Chloro-2-methoxybenzyl)piperazine) or a comparator.

    • For the determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol or butaclamol) is added to a set of wells.[15]

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14][15]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[16]

  • Radioligand: [³H]-Ketanserin, a selective 5-HT2A receptor antagonist.[17][18]

  • Incubation:

    • Combine cell membranes, [³H]-Ketanserin (at a concentration around its Kd), and a range of concentrations of the test compound or comparators in a 96-well plate.

    • Define non-specific binding using a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or ritanserin).

    • Incubate at 37°C for 60 minutes.[18]

  • Filtration and Quantification: Follow the same procedure as for the D2 receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described above.

Comparative Data Table
CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 Ratio
1-(5-Chloro-2-methoxybenzyl)piperazine To be determinedTo be determinedTo be calculated
Risperidone1.2 - 3.13[19]0.12 - 0.5~0.04 - 0.4
Aripiprazole0.34[8][9]3.4[8]10
Clozapine160[11]5.4[11]0.03

In Vivo Pharmacological Evaluation: Behavioral Models

Following in vitro characterization, it is crucial to assess the compound's effects in whole-animal models to determine its potential for antipsychotic-like and antidepressant-like activity, as well as its propensity to induce motor side effects.

Experimental Workflow

In_Vivo_Workflow Start Compound Administration (Vehicle, Test Compound, Comparators) AIH Amphetamine-Induced Hyperlocomotion Start->AIH PPI Prepulse Inhibition of Acoustic Startle Start->PPI FST Forced Swim Test Start->FST Data_Analysis Data Analysis and Comparison AIH->Data_Analysis PPI->Data_Analysis FST->Data_Analysis

Workflow for in vivo behavioral testing.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to antagonize the locomotor-stimulating effects of amphetamine, a psychostimulant that increases synaptic dopamine levels. This is a widely used screening test for antipsychotic drugs.

  • Animals: Male C57BL/6 mice.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place individual mice in open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer the test compound, a comparator, or vehicle intraperitoneally (i.p.).

    • After a pre-determined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in rodents.[20][21][22] Atypical antipsychotics are known to reverse these deficits.

  • Animals: Male C57BL/6 or BALB/c mice.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

  • Acclimation: Place a mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.[21]

  • Testing Session:

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74, 78, or 82 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • Present each trial type multiple times.[23]

  • Drug Administration: Administer the test compound, comparators, or vehicle at appropriate pretreatment times before the testing session. To model schizophrenia-like PPI deficits, a dopamine agonist like apomorphine or a NMDA receptor antagonist like dizocilpine (MK-801) can be administered after the test compound.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100. Compare the %PPI across treatment groups. An increase in %PPI in the drug-treated group compared to the vehicle group (in a deficit model) suggests a restoration of sensorimotor gating.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[24][25] Some atypical antipsychotics exhibit antidepressant-like activity in this test.

  • Animals: Male C57BL/6 or CD-1 mice.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[26]

  • Drug Administration: Administer the test compound, comparators, or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Gently place the mouse into the water cylinder.[26]

    • The test duration is typically 6 minutes.[26]

    • Record the entire session on video for later analysis.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test.[26] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Comparative In Vivo Effects
Behavioral TestExpected Outcome with Atypical Antipsychotics
Amphetamine-Induced Hyperlocomotion Attenuation of hyperlocomotion.
Prepulse Inhibition (PPI) Reversal of pharmacologically-induced (e.g., by apomorphine or MK-801) deficits in PPI.
Forced Swim Test (FST) Reduction in immobility time, suggesting antidepressant-like effects (variable across different antipsychotics).

Data Interpretation and Integrated Pharmacological Profile

The collective data from these in vitro and in vivo experiments will enable the construction of a comprehensive pharmacological profile for 1-(5-Chloro-2-methoxybenzyl)piperazine.

  • The receptor binding affinities will provide a mechanistic foundation for its observed in vivo effects. A high affinity for both D2 and 5-HT2A receptors, particularly a 5-HT2A/D2 ratio similar to that of established atypical antipsychotics, would be strongly indicative of an atypical antipsychotic profile.

  • A reduction in amphetamine-induced hyperlocomotion would provide in vivo evidence of dopamine-modulating activity consistent with antipsychotic potential.

  • The ability to restore prepulse inhibition would suggest efficacy in a model of sensorimotor gating deficits relevant to schizophrenia.

  • Activity in the forced swim test could indicate additional therapeutic potential for treating depressive symptoms often co-morbid with schizophrenia.

By comparing these results with those obtained for Risperidone, Aripiprazole, and Clozapine, we can position 1-(5-Chloro-2-methoxybenzyl)piperazine within the existing landscape of antipsychotic medications and identify any unique pharmacological properties that may warrant further investigation.

Conclusion

This guide outlines a systematic and rigorous approach for the independent verification of the pharmacological activity of 1-(5-Chloro-2-methoxybenzyl)piperazine. The proposed experiments are designed to test the hypothesis of an atypical antipsychotic profile by examining its effects on key molecular targets and in relevant behavioral paradigms. The comparative nature of this guide, with the inclusion of well-characterized antipsychotics, will provide a clear context for interpreting the experimental outcomes and for making informed decisions regarding the future development of this novel compound.

References

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Aripiprazole: examining the clinical implications of D2 affinity. (2023). PubMed. Retrieved February 15, 2026, from [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute. Retrieved February 15, 2026, from [Link]

  • Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. (2020). Psychopharmacology Institute. Retrieved February 15, 2026, from [Link]

  • Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug. (1993). PubMed. Retrieved February 15, 2026, from [Link]

  • Simplified receptor binding affinity profiles for atypical antipsychotics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • What biological receptors does Aripiprazole (Abilify) target?. (2025). Dr. Oracle. Retrieved February 15, 2026, from [Link]

  • Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. (2004). CNS Spectrums. Retrieved February 15, 2026, from [Link]

  • Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. (2003). The Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved February 15, 2026, from [Link]

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Receptor binding profiles of atypical antipsychotic drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2018). PMC. Retrieved February 15, 2026, from [Link]

  • What receptor does Clozapine (clozapine) act on?. (2025). Dr. Oracle. Retrieved February 15, 2026, from [Link]

  • Risperidone. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Pre-Pulse Inhibition Startle Protocol. (n.d.). Med Associates Inc. Retrieved February 15, 2026, from [Link]

  • Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. (2000). European Neuropsychopharmacology. Retrieved February 15, 2026, from [Link]

  • Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved February 15, 2026, from [Link]

  • The mouse forced swim test. (2011). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • Clozapine. (2023). StatPearls. Retrieved February 15, 2026, from [Link]

  • Detailed protocol for the D2 binding secondary assay. (n.d.). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mouse Phenotype. Retrieved February 15, 2026, from [Link]

  • Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. (2011). PMC. Retrieved February 15, 2026, from [Link]

  • Pre-pulse Inhibition. (n.d.). Augusta University. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The mechanism of action of clozapine. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved February 15, 2026, from [Link]

  • The Mouse Forced Swim Test. (2011). PMC. Retrieved February 15, 2026, from [Link]

  • Auditory startle & Prepulse inhibition. (2024). Mouse Metabolic Phenotyping Centers. Retrieved February 15, 2026, from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. Retrieved February 15, 2026, from [Link]

  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved February 15, 2026, from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2016). PMC. Retrieved February 15, 2026, from [Link]

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(5-Chloro-2-methoxybenzyl)piperazine

Executive Summary & Hazard Context Do not treat this compound as a generic organic solid. 1-(5-Chloro-2-methoxybenzyl)piperazine combines a piperazine pharmacophore with a chlorinated benzyl ring.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not treat this compound as a generic organic solid. 1-(5-Chloro-2-methoxybenzyl)piperazine combines a piperazine pharmacophore with a chlorinated benzyl ring. While often used as a synthesis intermediate (e.g., for serotonin receptor ligands), its safety profile is dominated by the piperazine moiety , a potent respiratory and skin sensitizer.

Critical Hazard Profile:

  • Sensitization (H334/H317): Repeated inhalation of dust or skin contact may cause irreversible allergic reactions (asthma/dermatitis).

  • Irritation/Corrosion (H315/H319): The free base is alkaline and potentially corrosive to mucous membranes.

  • Acute Toxicity: Chlorinated benzyl derivatives often exhibit higher acute toxicity than their non-halogenated counterparts.

The Directive: Engineering controls (fume hoods) are the primary defense. PPE is the secondary "fail-safe." This guide prioritizes zero-inhalation and zero-skin-contact protocols.

Risk Assessment & PPE Selection Matrix

The following matrix dictates PPE based on the operational scale and physical state.

Table 1: PPE Selection by Operational Context

Protection ZoneStandard Handling (<1g, Solid)Bulk/Solution Prep (>1g, or Liquid)Rationale
Respiratory Fume Hood (Required) . If hood unavailable: N95/P100 Respirator.Fume Hood (Mandatory) . Powered Air-Purifying Respirator (PAPR) if outside hood.Piperazines are asthmagens. Dust control is paramount [1].
Hand Nitrile (0.11mm) .[1] Inspect for pinholes.Double Gloving . Inner: Nitrile / Outer: Nitrile or Neoprene (0.15mm+).Chlorinated organics can permeate thin nitrile. Double layer prevents breakthrough [2].
Eye/Face Safety Glasses with Side Shields.[1][2]Chemical Splash Goggles.[2] Face Shield if pouring liquids.Alkaline dusts cause severe eye damage.
Body Standard Cotton Lab Coat. Closed-toe shoes.Lab Coat + Tyvek® Sleeves or Disposable Apron.Prevents dust accumulation on fabric cuffs which transfers to wrists.

Visualization: PPE Decision Logic

This decision tree guides the researcher through the selection process based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 1-(5-Chloro-2-methoxybenzyl)piperazine State_Check Is the material Solid (Dust) or Liquid (Solution)? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Hood_Check Is a Fume Hood Available? Solid->Hood_Check Hood_Yes Standard Protocol: - Fume Hood ON - Single Nitrile Gloves - Safety Glasses Hood_Check->Hood_Yes Yes Hood_No STOP WORK Respiratory Protection Required (N95 minimum, P100 preferred) Hood_Check->Hood_No No Solvent_Check Is Solvent Halogenated (e.g., DCM)? Liquid->Solvent_Check Solvent_Yes Enhanced Protocol: - Fume Hood ON - Double Glove (Laminate/Nitrile) - Splash Goggles Solvent_Check->Solvent_Yes Yes Solvent_No Standard Liquid Protocol: - Fume Hood ON - Double Nitrile Gloves - Safety Glasses Solvent_Check->Solvent_No No

Figure 1: Decision logic for selecting PPE based on physical state and engineering control availability.

Operational Protocols

A. Donning (Putting on PPE)

Causality: Proper donning prevents cross-contamination before the experiment begins.

  • Lab Coat: Button fully to the neck.

  • Sleeves (Optional but Recommended): If working with >5g, apply Tyvek sleeves over the lab coat cuffs. Why? Wrist cuffs are the most common site of unnoticed contamination.

  • Gloves:

    • Inspect nitrile gloves for tears (inflate slightly with air).

    • Pull glove cuffs over the lab coat/sleeve cuffs.

  • Eye Protection: Don safety glasses/goggles last to ensure they sit over the mask straps (if a respirator is used).

B. Handling & Weighing (The Critical Step)

Causality: Static electricity can cause piperazine powders to "jump," creating invisible aerosols.

  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Do not dump powder. Use a spatula to transfer small amounts.

    • Keep the sash as low as possible (elbow height).

    • Technique: If a spill occurs inside the hood, do not blow it away.

C. Doffing (Removal)

Causality: Most exposure occurs when removing contaminated PPE.

  • Gloves (Beak Method): Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one.

  • Wash Hands: Immediately wash with soap and cool water. Why cool water? Hot water opens pores, potentially increasing absorption of any residue [3].

  • Coat/Goggles: Remove coat, then eyewear. Wash hands again.

Emergency Response & Disposal

Emergency Workflow

In the event of exposure, immediate action mitigates sensitization risk.

Emergency_Response Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical (Sensitization Check) Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If wheezing: 911/Emergency 3. Monitor for delayed asthma Inhale->Action_Inhale

Figure 2: Immediate response steps for exposure incidents.

Disposal & Decontamination[3][4]
  • Solid Waste: Dispose of in "Hazardous Waste - Solid" container. Label clearly as "Halogenated Organic / Sensitizer."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the chlorine atom.

  • Surface Decontamination: Do not dry sweep. Use a wet wipe soaked in mild detergent or 5% acetic acid (to neutralize the amine) followed by water. Dispose of wipes as hazardous waste.

References

  • Safe Work Australia. (2019).[3] Piperazine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure - Chemical Hygiene Plan. United States Department of Labor. [Link]

  • PubChem. (2025).[4] 1-(5-Chloro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]

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